1-(4-Chlorophenyl)-2-methylprop-2-en-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a methylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methylprop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-methylpropane-1-one
- 1-(4-Chlorophenyl)-2-methylprop-2-en-1-ol
- 1-(4-Chlorophenyl)-2-methylprop-2-en-1-thiol
Comparison: 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions, making it a valuable compound for diverse applications .
Properties
CAS No. |
6230-73-5 |
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Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
FZADQHOAJUMZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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